2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1019096-95-7
VCID: VC4179414
InChI: InChI=1S/C25H24N6OS/c32-25(30-17-15-29(16-18-30)21-5-2-1-3-6-21)19-33-24-12-11-23(27-28-24)20-7-9-22(10-8-20)31-14-4-13-26-31/h1-14H,15-19H2
SMILES: C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)N5C=CC=N5
Molecular Formula: C25H24N6OS
Molecular Weight: 456.57

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

CAS No.: 1019096-95-7

Cat. No.: VC4179414

Molecular Formula: C25H24N6OS

Molecular Weight: 456.57

* For research use only. Not for human or veterinary use.

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone - 1019096-95-7

Specification

CAS No. 1019096-95-7
Molecular Formula C25H24N6OS
Molecular Weight 456.57
IUPAC Name 1-(4-phenylpiperazin-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone
Standard InChI InChI=1S/C25H24N6OS/c32-25(30-17-15-29(16-18-30)21-5-2-1-3-6-21)19-33-24-12-11-23(27-28-24)20-7-9-22(10-8-20)31-14-4-13-26-31/h1-14H,15-19H2
Standard InChI Key LIKRYOMVHBKUHE-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)N5C=CC=N5

Introduction

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure incorporates multiple functional groups, including a pyrazole ring, a pyridazine moiety, and a piperazine derivative, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and other conditions influenced by enzyme activity.

Synthesis of the Compound

The synthesis of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves several key steps:

  • Formation of the Pyridazine Moiety: The initial step may involve the reaction of appropriate precursors to form the pyridazine ring.

  • Thioether Formation: A thioether linkage is established by reacting the pyridazine derivative with a thiol compound.

  • Piperazine Derivative Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions.

  • Final Coupling Reaction: The final product is obtained by coupling the synthesized intermediates under controlled conditions to ensure high yield and purity.

Biological Activity and Mechanism of Action

Research indicates that compounds similar to 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone exhibit promising biological activities:

  • Anticancer Activity: The compound may inhibit specific enzymes involved in cell proliferation, potentially leading to anticancer effects.

  • Enzyme Inhibition: It may act as an inhibitor for various kinases or receptors, modulating critical biological pathways.

Research Findings

Several studies have explored the biological implications of similar compounds:

StudyFindings
Synthesis and Characterization Confirmed the structural integrity using NMR and mass spectrometry techniques.
Cytotoxicity Assessment Demonstrated significant cytotoxic effects against human cancer cell lines.
Enzyme Inhibition Studies Identified as a potent inhibitor of BCR-ABL kinase, relevant in leukemia treatment.

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